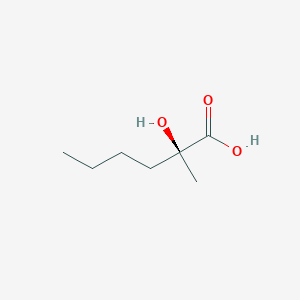

(s)-Butyl-lactate

Description

Significance of Chiral Organic Esters in Contemporary Chemical Science

Chiral organic esters are a class of molecules that possess a non-superimposable mirror image, a property known as chirality. libretexts.orgtuscany-diet.net This stereochemical characteristic is of paramount importance in modern chemical and biological sciences. libretexts.org The three-dimensional arrangement of atoms in a chiral molecule, specifically at a chiral center, can lead to significant differences in its biological and chemical properties. libretexts.orgmdpi.com Enantiomers, the two mirror-image forms of a chiral molecule, possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. mdpi.com This differential interaction is the basis for their distinct biological activities, a critical consideration in pharmaceuticals, agrochemicals, and flavor and fragrance industries. tuscany-diet.netmdpi.com The synthesis and application of enantiomerically pure chiral esters are a major focus of contemporary research, aiming to produce compounds with specific desired effects while avoiding the potentially undesirable or inactive properties of the other enantiomer. tuscany-diet.netacs.org

Overview of Lactate (B86563) Esters as Renewable Bio-based Compounds

Lactate esters are organic compounds derived from the esterification of lactic acid with various alcohols. biviture.com Common examples include methyl lactate, ethyl lactate, and the focus of this article, butyl lactate. biviture.com A key feature of lactate esters is their origin from renewable resources. biviture.com Lactic acid, the precursor, is readily produced through the fermentation of biomass such as corn and sugarcane. biviture.commdpi.com This bio-based production pathway positions lactate esters as environmentally friendly alternatives to traditional petroleum-derived solvents, contributing to a reduced carbon footprint and a more sustainable chemical industry. biviture.comieabioenergy.com Their biodegradability and low toxicity further enhance their appeal as "green" solvents. google.comcymitquimica.com The industrial relevance of lactate esters is expanding across various sectors, including paints, coatings, inks, and cleaning agents, where they serve as effective and sustainable solvent options. biviture.commcc-hamburg.de

Specific Focus on (S)-Butyl-Lactate: Academic and Industrial Relevance

(S)-Butyl lactate, the (S)-enantiomer of butyl lactate, is a colorless liquid with a mild, characteristic odor. nih.govmusashino.com It is gaining significant attention in both academic research and industrial applications due to its favorable properties. 360iresearch.com As a bio-based solvent, it is prized for its low toxicity, biodegradability, and strong solvency characteristics. cymitquimica.com360iresearch.com Its high boiling point and low volatility make it a suitable replacement for more hazardous and volatile organic compounds (VOCs). atamanchemicals.comjxzd-chem.com Industrially, (S)-butyl lactate is utilized as a solvent in coatings, inks, adhesives, and cosmetics. chemicalbook.comperfumeextract.co.uk In the flavor and fragrance industry, it is valued for its creamy, fruity, and milky aroma profile. perfumeextract.co.ukperfumersworld.com The market for butyl lactate is experiencing growth, driven by the increasing demand for sustainable and eco-friendly chemical products. 360iresearch.com

Scope and Objectives of the Research Review

This research review aims to provide a comprehensive and scientifically accurate overview of (S)-butyl lactate. The subsequent sections will delve into the synthesis of this chiral ester, detailing both biotechnological and chemical approaches. A thorough examination of its chemical and physical properties will be presented, supported by spectroscopic data. Furthermore, the diverse applications of (S)-butyl lactate will be explored, with a focus on its roles as a green solvent and as a flavor and fragrance compound. Finally, the review will touch upon recent research trends and future prospects for this versatile bio-based chemical.

Structure

3D Structure

Properties

CAS No. |

70954-69-7 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-methylhexanoic acid |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-7(2,10)6(8)9/h10H,3-5H2,1-2H3,(H,8,9)/t7-/m0/s1 |

InChI Key |

HNQAXDPWMQIKEE-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC[C@@](C)(C(=O)O)O |

Canonical SMILES |

CCCCC(C)(C(=O)O)O |

Origin of Product |

United States |

Synthesis of S Butyl Lactate

Biotechnological Synthesis

Biotechnological methods for synthesizing (S)-butyl lactate are gaining prominence due to their potential for high selectivity and sustainability. These methods primarily involve fermentation to produce the lactic acid precursor and subsequent enzymatic esterification.

Fermentation for Lactic Acid Production

The foundational step in the bio-based production of (S)-butyl lactate is the fermentation of renewable feedstocks to produce lactic acid. mdpi.com Microorganisms, including various bacteria and fungi, are capable of converting sugars derived from sources like corn, sugarcane, and lignocellulosic biomass into lactic acid. biviture.commdpi.com Recent advancements in metabolic engineering and the use of alternative substrates like whey and glycerol (B35011) are being explored to improve the efficiency and cost-effectiveness of lactic acid fermentation. frontiersin.org The fermentation process can be tailored to produce a high yield of the desired L-lactic acid, the precursor for (S)-butyl lactate. mdpi.com

Enzyme Immobilization Techniques and Their Impact on Catalytic Efficiency (e.g., Novozym 435 from Candida antarctica)

Enzymatic Esterification

Following the production of lactic acid, enzymatic esterification is employed to synthesize (S)-butyl lactate. This method utilizes lipases as biocatalysts to facilitate the reaction between lactic acid and butanol. atamanchemicals.com The use of enzymes offers high selectivity for the (S)-enantiomer, resulting in a product with high optical purity. utwente.nl Research has explored the use of various lipases and reaction conditions to optimize the yield of butyl lactate. utwente.nl For instance, studies have investigated the esterification of lactic acid with butanol in the presence of enzyme-filled complex coacervates, demonstrating the potential for this method, although yields may require further optimization. utwente.nl

Application of Lactate Alkyl Esters as Donors

Chemical Synthesis

Chemical synthesis routes to butyl lactate typically involve the direct esterification of lactic acid with butanol, often with the aid of a catalyst.

Catalytic Esterification of Lactic Acid

The direct esterification of lactic acid with n-butanol is a common chemical method for producing butyl lactate. google.com This reaction is typically carried out in the presence of a catalyst to increase the reaction rate and yield. google.com Various catalysts have been investigated, including composite catalysts such as potassium hydrogen sulfate (B86663) and ferric trichloride, or p-toluenesulfonic acid and sodium hydrogen sulfate. google.com The process often involves using a water-carrying agent like benzene (B151609) and subsequent vacuum distillation to purify the final product. google.com This method can be optimized to achieve high conversion rates of lactic acid and produce high-purity butyl lactate. google.com It is important to note that without a chiral influence, this method typically produces a racemic mixture of (S)- and (R)-butyl lactate.

Role of S Butyl Lactate in Chiral Systems and Asymmetric Synthesis

(S)-Butyl Lactate (B86563) as a Chiral Solvent

As a chiral solvent, (S)-butyl lactate can create a chiral environment that interacts differently with the enantiomers of a solute. This discrimination can be harnessed for enantiomeric separation, most notably through crystallization processes.

Influence on Enantiomeric Separation and Chiral Recognition in Crystallization Processes

The effectiveness of (S)-butyl lactate as a chiral solvent in crystallization-based enantioseparation is a subject of detailed study. The primary goal is to induce different solubilities for the two enantiomers of a racemic compound, thereby enabling their separation.

The solid-liquid phase equilibria of enantiomers in a chiral solvent are fundamental to designing crystallization-based separation processes. ucc.edu.gh Ternary solubility phase diagrams are crucial tools for representing these equilibria. Systematic studies have been conducted on the ternary solubility phase diagrams of mandelic acid enantiomers in (S)-butyl lactate at various temperatures. ucc.edu.ghresearchgate.netresearchgate.netacs.org

These diagrams illustrate the solubility of different enantiomeric compositions of mandelic acid in (S)-butyl lactate. researchgate.netresearchgate.net For instance, solubility measurements have been performed for compositions ranging from the pure enantiomers to the racemic mixture at temperatures between 273 K and 318 K. researchgate.netacs.org The resulting phase diagrams for mandelic acid in (S)-butyl lactate exhibit the typical behavior of a racemic compound-forming system. ucc.edu.ghresearchgate.net However, experimental results have indicated that there is no significant difference in the solubility of the (R)- and (S)-mandelic acid enantiomers in (S)-butyl lactate, suggesting a lack of pronounced chiral recognition in terms of thermodynamics. acs.orgucc.edu.gh The phase diagrams were found to be symmetrical. acs.org

Table 1: Solubility of Mandelic Acid Enantiomers in (S)-Butyl Lactate at Different Temperatures This table is based on data for illustrative purposes and may not reflect the full scope of published research.

| Temperature (K) | Enantiomeric Composition | Solubility (mass fraction) |

|---|---|---|

| 298 | (S)-Mandelic Acid | 0.169 ucc.edu.gh |

| 298 | (R)-Mandelic Acid | (data not explicitly found for R-enantiomer alone, but symmetry is implied) acs.orgacs.org |

| 298 | Racemic Mandelic Acid | (data available in referenced literature) acs.org |

Note: The solubility of mandelic acid increases with increasing temperature in (S)-butyl lactate. acs.orgucc.edu.gh

Investigations into a homologous series of (S)-alkyl lactates, including (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate, have revealed a clear trend in solute solubility. acs.orgucc.edu.ghacs.org The solubility of mandelic acid decreases as the alkyl chain length of the chiral solvent increases. acs.orgucc.edu.ghacs.org For example, at 298 K, the mass fraction solubility of (S)-mandelic acid is 0.2757 in (S)-methyl lactate, 0.2015 in (S)-propyl lactate, and 0.169 in (S)-butyl lactate. ucc.edu.gh This phenomenon is attributed to the decreasing polarity of the solvent as the non-polar alkyl chain becomes longer. researchgate.net

Despite this clear effect on solubility, studies have shown that increasing the chain length from methyl to butyl lactate does not significantly influence chiral recognition for mandelic acid enantiomers. acs.orgucc.edu.gh The ternary solubility phase diagrams remained symmetrical across the different lactate esters, indicating no preferential solubility for one enantiomer over the other. acs.org

The eutectic composition, the mixture of substances that melts and freezes at a single temperature, is a critical parameter for designing enantioseparation processes. acs.orgodinity.com In the context of a ternary system (two enantiomers and a solvent), the eutectic composition in the presence of the solvent is a key factor. acs.org For the mandelic acid system in (S)-butyl lactate, the eutectic composition has been determined as part of the comprehensive phase diagram analysis. acs.orgucc.edu.gh This information is vital for optimizing crystallization strategies to achieve the separation of enantiomers. acs.org

Effect of Chiral Solvent Chain Length on Solute Solubility and Enantiomeric Discrimination

Solute-Solvent Interactions in Chiral Media

The interactions between a solute and a solvent at the molecular level govern the macroscopic properties observed, such as solubility and chiral recognition. mdpi.com In chiral media, the potential for diastereomeric interactions between the chiral solvent and the individual enantiomers of a solute exists. These interactions can include hydrogen bonds, electrostatic interactions, and dispersion forces. mdpi.com

Spectroscopic methods like ¹H NMR and Raman spectroscopy have been employed to probe the solute-solvent interactions between mandelic acid and (S)-alkyl lactates, including (S)-butyl lactate. ucc.edu.ghacs.org Molecular modeling calculations have also been performed to gain a deeper understanding of these interactions. ucc.edu.ghacs.org For mandelic acid in the series of (S)-alkyl lactates, it was found that the probability of the (S)-mandelic acid dimer being highly solvated is greater in (S)-methyl lactate compared to (S)-butyl lactate, which supports the observed higher solubility in the former. ucc.edu.gh However, for the mandelic acid system, these studies did not reveal significant differences in the interactions that would lead to thermodynamic chiral recognition. acs.orgresearchgate.net For instance, ¹H NMR screening of (S)-butyl lactate with mandelic acid enantiomers showed no significant chemical shift differences (Δδ values of 0.00 ppm), indicating a lack of strong, selective interactions in solution. researchgate.net

(S)-Butyl-Lactate as a Chiral Building Block or Intermediate

Beyond its role as a solvent, (S)-butyl lactate is a valuable chiral building block in asymmetric synthesis. wiley.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to create a new stereocenter with a specific configuration. wiley.comunipd.it

Lactate esters, including (S)-butyl lactate, are utilized in the synthesis of a variety of chiral compounds. For example, they can be used to create chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. While much of the documented research focuses on methyl and ethyl lactates, the principles of using these chiral synthons extend to butyl lactate. dissertation.comacs.org For instance, chiral lactates serve as precursors in the synthesis of pharmaceuticals and other fine chemicals, enabling the production of enantiomerically pure products that are crucial in drug development. chemimpex.com The lactate moiety provides a readily available source of chirality for constructing more complex molecules.

Precursor in the Synthesis of Optically Active Carboxylic Esters

This compound and its related alkyl lactates are pivotal chiral synthons used as auxiliaries to introduce stereocenters in the synthesis of other optically active molecules. The lactate moiety can direct the stereochemical outcome of a reaction, after which it can be cleaved, leaving behind an enantiomerically enriched product. This strategy is a cornerstone of asymmetric synthesis.

One of the primary methods for creating different optically active esters from this compound is through transesterification. This reaction involves the exchange of the butyl group with another alcohol under acidic or basic conditions, allowing the chirality of the lactate core to be transferred to a new ester molecule. masterorganicchemistry.com A patented process highlights the transesterification of lactic acid esters, such as butyl lactate, to produce lactide, a cyclic diester, using a titanium-based catalyst. google.com This method is significant for producing optically pure L-lactide from L-lactic acid esters (the (S)-form), which is a crucial monomer for biodegradable polylactic acid (PLA) plastics. google.com

Furthermore, lactate esters serve as effective chiral auxiliaries. In this capacity, the lactate derivative is temporarily incorporated into a molecule to control the stereoselectivity of a subsequent reaction. For instance, research has demonstrated the use of (R)-(+)-tert-butyl lactate as a chiral auxiliary in the stereocontrolled addition of allylmetal reagents to α-imino esters. researchgate.netacs.org This approach facilitated the efficient synthesis of chiral tetrahydroquinoline derivatives with high optical purity. researchgate.netacs.org Similarly, methyl (S)-lactate has been successfully employed as a chiral auxiliary in Diels-Alder reactions and photodeconjugation to induce asymmetry. dissertation.com These examples underscore the principle that the butyl lactate's chiral center can effectively guide the formation of new stereocenters in a predictable manner.

Role in the Preparation of Chiral Liquid Crystals and Other Advanced Materials

The intrinsic chirality of this compound makes it a valuable component in the synthesis of advanced materials, most notably chiral liquid crystals. These materials are characterized by their ability to form mesophases that exhibit spontaneous polarization and respond to electric fields, making them essential for display technologies and photonics.

This compound can be incorporated as a chiral tail into the molecular structure of a liquid crystal. acs.orguni-pannon.hu A study on the synthesis of low molecular weight chiral liquid crystals reported the introduction of a chiral chain, —COOR* where R* included the —CH(CH₃)COOC₄H₉ group derived from (L)-(−)-n-butyl lactate (the (S)-enantiomer). Current time information in Bangalore, IN. The introduction of this chiral lactate unit is a key factor in inducing the formation of chiral smectic C (SmC) and other ferroelectric mesophases. Current time information in Bangalore, IN. The synthesis often involves methods like the Mitsunobu reaction or esterification using DCC/DMAP to attach the chiral lactate moiety to the liquid crystal core. Current time information in Bangalore, IN.

The versatility of the lactate unit allows for the fine-tuning of the mesomorphic properties of the resulting materials. For example, researchers have synthesized rod-like mesogens incorporating a (S)‐2‐methylbutyl‐(S)‐lactate unit, which, while not butyl lactate itself, demonstrates the utility of the lactate structure in creating materials with wide temperature ranges for twisted grain boundary (TGB) phases. researchgate.net These TGB phases are a fascinating state of matter with a helical superstructure, bridging the gap between chiral nematic and smectic phases.

Derivatization for Complex Molecular Architectures (e.g., Chiral Cyclic Acetals from (S)-Lactic Acid)

The bifunctional nature of (S)-lactic acid, the precursor to this compound, containing both a carboxylic acid and a hydroxyl group, allows for its derivatization into more complex chiral building blocks. researchgate.net These derivatives are instrumental in constructing intricate molecular architectures with controlled stereochemistry.

A key strategy involves the conversion of (S)-lactic acid into chiral 1,3-dioxolan-4-ones, which are cyclic acetal-like structures. These compounds can then be used in stereoselective alkylation reactions. For example, the α-anions of 1,3-dioxolan-4-ones derived from (S)-lactic acid can be alkylated with high stereoselectivity. researchgate.net Subsequent hydrolysis of the resulting product yields optically active α-hydroxy acids, demonstrating a method of "chiral self-reproduction." researchgate.net

Another approach to complex cyclic structures involves the reaction of lactate esters with epoxides. A patented method describes how the hydroxyl group of lactate esters can open an epoxide ring, yielding a 2-(2'-hydroxyethyl)-propionate ester. google.com This intermediate can then undergo an intramolecular transesterification or a hydrolysis-lactonization sequence to form a 3-methyl-1,4-dioxan-2-one, which is a six-membered cyclic ether-ester. google.com This process provides a versatile route to a library of novel chiral monomers and odorant compounds from readily available lactate esters. google.com More complex chiral cyclic acetals have also been synthesized efficiently through multi-component cascade reactions, highlighting advanced strategies for creating stereochemically rich structures. rsc.org

Biocatalytic Strategies for Chiral Synthon Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral synthons like this compound. Enzymes, particularly lipases, operate under mild conditions and exhibit high enantioselectivity, making them ideal for kinetic resolutions and asymmetric synthesis. tu-darmstadt.de

One of the most effective biocatalytic strategies is the kinetic resolution of racemic butyl lactate. This process involves the selective reaction of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically pure. Research has shown that the lipase (B570770) from Candida antarctica (CALB, often immobilized as Novozym 435) is highly effective for this purpose. In one study, racemic butyl lactate was resolved through esterification of the free hydroxyl group, showing a strong preference for the (R)-enantiomer and allowing for the recovery of the unreacted this compound with high purity. researchgate.net Another study achieved a highly enantioselective acylation of racemic alkyl lactates, where only the (R)-lactate was acylated, providing both (R)-O-alkanoyllactate and the desired (S)-lactate in excellent yields (48%) and enantiomeric excess (>99.5% ee). acs.org

Direct enzymatic esterification of lactic acid with butanol is another common biocatalytic route. chapmanhall.comresearchgate.net Lipases can catalyze this reaction, but their selectivity for L- or D-lactic acid can vary. chapmanhall.com A comparative study found that while direct esterification is feasible, it can be limited by enzyme instability in the presence of the acid substrate and water byproduct. nih.gov The study concluded that transesterification of a simpler lactate ester (like ethyl lactate) with butanol is often a more robust and flexible method for producing butyl lactate enzymatically. nih.gov These biocatalytic methods are crucial for the sustainable production of valuable chiral building blocks for the pharmaceutical and chemical industries. mdpi.comresearchgate.net

Applications of S Butyl Lactate in Advanced Materials and Sustainable Technologies

Development of Sustainable Polymer Systems

The pursuit of a circular polymer economy has intensified research into sustainable polymer systems that utilize bio-based resources and enable end-of-life solutions like upcycling. (S)-Butyl-lactate has emerged as a valuable platform molecule in this context. chemrxiv.orgacs.org

This compound serves as a precursor for the synthesis of printable monomers suitable for advanced manufacturing techniques like Digital Light Processing (DLP) 3D printing. chemrxiv.orgacs.org Specifically, lactate (B86563) esters, including butyl lactate, can be functionalized with methacrylate (B99206) groups to create monomers such as n-butyl lactate methacrylate (BuLMA). chemrxiv.orgnih.govacs.org These bio-based monomers are then incorporated into resin formulations for DLP, a 3D printing method that uses light to cure liquid resin layer-by-layer into detailed three-dimensional objects. chemrxiv.orgacs.orgresearchgate.net

The resulting 3D printed structures, formulated with monomers derived from lactate esters, exhibit complex geometries with high resolution. chemrxiv.orgacs.org Research has demonstrated the successful use of these monomers in combination with a recycled crosslinker, showcasing a holistic approach to sustainable manufacturing. chemrxiv.org The thermomechanical properties of the final polymer can be tuned by varying the alkyl chain length of the lactate ester, with butyl lactate providing specific characteristics compared to its methyl or ethyl counterparts. chemrxiv.org For instance, in one study, a formulation with BuLMA resulted in a degree of conversion of 79% in the final printed product. chemrxiv.org

The synthesis of photopolymerizable monomers from this compound aligns with several key principles of green chemistry, aiming to create more environmentally benign chemical processes. chemrxiv.orgacs.orgroyalsocietypublishing.org Researchers have successfully established a solvent-free, one-pot synthesis method to convert bio-based lactate esters into printable methacrylate monomers. chemrxiv.orgacs.org

This process utilizes a reusable heterogeneous catalyst, such as the ion-exchange resin Amberlyst 15, which can be easily recovered and reused multiple times without a significant drop in efficacy. chemrxiv.orgacs.org This approach avoids the use of toxic organic solvents and hazardous catalysts like 4-(dimethylamino)pyridine (DMAP). chemrxiv.org The reactions demonstrate high conversion rates, with the functionalization of butyl lactate reaching 88% conversion after 14 hours at 70°C, yielding the final BuLMA monomer at 84%. chemrxiv.org This emphasis on solvent-free conditions, catalyst reusability, high atom economy, and the use of chemicals with low toxicity are central to making polymer production more sustainable. chemrxiv.org

Table 1: Reaction Times and Conversion Rates for Lactate Ester Methacrylation

| Lactate Ester | Reaction Time (hours) | Conversion (%) | Yield (%) |

| Methyl Lactate | 1 | 100 | 77 |

| Ethyl Lactate | 1 | >95 | 74 |

| Butyl Lactate | 14 | 88 | 84 |

| Source: ChemRxiv, 2023. chemrxiv.org |

A critical aspect of sustainable polymer systems is the ability to manage post-consumer waste. For thermoset materials created through techniques like DLP 3D printing, traditional recycling is often challenging. A key strategy that has been developed is the chemical upcycling of these polymer materials. chemrxiv.orgacs.org

Specifically, the 3D printed polymer network derived from lactate-based monomers can be chemically broken down through aminolysis. chemrxiv.orgacs.org This process involves reacting the polymer with an amine, such as ethanolamine (B43304). chemrxiv.orgrsc.org The aminolysis of the ester linkages in the polymer backbone yields valuable precursor molecules. chemrxiv.orgacs.org In one demonstrated system, this reaction produces N-lactoyl ethanolamine (N-LEA), which is a precursor to the very crosslinker used in the original 3D printable ink formulation. chemrxiv.org This regenerated precursor can then be functionalized and reintroduced into new ink formulations, creating a circular material system where waste is transformed back into a high-value component. chemrxiv.orgacs.org This approach showcases a powerful combination of bio-based monomers and chemical upcycling, moving towards a more circular polymer economy. chemrxiv.org

This compound in High-Performance Coatings, Paints, and Inks

This compound is widely utilized as a high-performance, eco-friendly solvent in the formulation of coatings, paints, and inks. jxzd-chem.comconsolidated-chemical.comchemicalbook.com Its properties make it an effective and sustainable alternative to traditional, often hazardous, petroleum-based solvents like toluene (B28343) and xylene. jxzd-chem.com

Intermediate in Specialty Chemical Synthesis (e.g., Pharmaceuticals, Agrochemicals)

Beyond its role as a solvent, this compound serves as a valuable intermediate in the synthesis of more complex specialty chemicals, including pharmaceuticals and agrochemicals. consolidated-chemical.comchemicalbook.com Its chemical structure, featuring both a hydroxyl and an ester group, allows it to be a versatile building block in organic synthesis. mcc-hamburg.de

In the pharmaceutical industry, butyl lactate is used as a raw material or intermediate for producing active pharmaceutical ingredients. consolidated-chemical.comchemicalbook.com It can also be used in drug delivery systems, for example, in the preparation of solid lipid nanoparticles and water-dilutable microemulsions, which can enhance the solubility and bioavailability of poorly soluble drugs. atamanchemicals.com In the agrochemical sector, this compound and its precursors are used in the synthesis of herbicides. chemicalbook.comcorbion.com For example, a synthetic route for the herbicide cyhalofop-butyl (B1669532) involves an esterification reaction with n-butanol, which can be derived from (S)-lactic acid pathways. google.com

Green Solvent Research and Environmental Considerations

This compound is frequently highlighted in green chemistry research as a sustainable solvent. alfa-chemistry.comresearchgate.net Its "green" credentials stem from its production from renewable, bio-based resources like carbohydrates through fermentation. alfa-chemistry.comjxzd-chem.commdpi.com This contrasts with conventional solvents derived from finite fossil fuels. jxzd-chem.com

Evaluation of this compound as a Bio-based and Biodegradable Solvent

(S)-Butyl lactate is increasingly recognized as a sustainable alternative to conventional organic solvents, prized for its bio-based origins and biodegradable properties. cymitquimica.com Derived from the esterification of lactic acid with butanol, (S)-butyl lactate presents a favorable environmental profile, positioning it as a key component in the development of greener technologies. cymitquimica.com Its utility spans various industrial applications, including coatings, adhesives, cleaning products, and in the formulation of pharmaceuticals and biopesticides. cymitquimica.comcorbion.com

The compound is noted for its excellent solvency power, capable of dissolving a wide range of substances from resins and polymers to oils and dyes. cymitquimica.commusashino.comosha.gov This versatility, combined with a high boiling point and low volatility, makes it a suitable replacement for more hazardous solvents like N-methyl-2-pyrrolidone (NMP), xylene, and toluene. corbion.commusashino.com

From a sustainability perspective, (S)-butyl lactate is readily biodegradable, a characteristic that mitigates long-term environmental contamination. cymitquimica.comcorbion.com Studies have shown that lactic acid and its alkyl esters, including butyl lactate, degrade by more than 60% in ready biodegradability tests. nih.gov This rapid breakdown, coupled with its bio-based content, aligns with the principles of green chemistry and contributes to the reduction of air, water, and soil pollution. corbion.com Furthermore, its classification as a non-ozone-depleting substance reinforces its standing as an environmentally responsible solvent choice. inchem.org

Key Research Findings on this compound as a Bio-based Solvent:

| Property | Finding | Source |

| Origin | Derived from renewable resources (lactic acid and butanol). | cymitquimica.com |

| Biodegradability | Readily biodegradable, with over 60% degradation in standard tests. | corbion.comnih.gov |

| Solvency | Effective solvent for a wide range of materials including resins, polymers, and oils. | cymitquimica.commusashino.comosha.gov |

| Volatility | Low volatility and a high boiling point (188°C). | musashino.com |

| Environmental Impact | Considered a green solvent with a favorable environmental profile. | cymitquimica.comcorbion.com |

Comparative Studies on Ecotoxicity (e.g., vs. Methyl and Ethyl Lactate)

The ecotoxicity of lactate esters, including (S)-butyl lactate, has been a subject of research to ascertain their environmental safety. Comparative studies are crucial for understanding the relative impact of different alkyl lactates on aquatic ecosystems.

Research indicates that the ecotoxicity of alkyl lactate esters is influenced by the length of the alkyl chain. nih.gov In studies involving the crustacean Daphnia magna and fish species, methyl, ethyl, and propyl lactate demonstrated slightly higher toxicity compared to baseline non-polar narcotic toxicity data. nih.gov Butyl lactate was found to be to a lesser extent slightly more toxic. nih.gov This suggests a trend where shorter-chain lactate esters exhibit marginally greater aquatic toxicity.

Despite these findings, lactate esters as a group are considered to have generally favorable environmental characteristics when their rapid biodegradability is taken into account. nih.gov The hydrolysis of these esters results in lactic acid and the corresponding alcohol, both of which are readily metabolized by many organisms. inchem.org

A study evaluating the ecotoxicity of lactic acid and its alkyl esters concluded that while there are some differences in their ecotoxicity compared to non-polar narcotic compounds, these differences are generally small. nih.gov The rapid biodegradation of these compounds is a significant mitigating factor against potential long-term environmental harm. nih.gov

Comparative Ecotoxicity Data for Lactate Esters:

| Compound | Organism | Endpoint | Result | Source |

| Methyl Lactate | Daphnia magna, Fish | Toxicity | Slightly more toxic than baseline | nih.gov |

| Ethyl Lactate | Daphnia magna, Fish | Toxicity | Slightly more toxic than baseline | nih.gov |

| n-Butyl Lactate | Daphnia magna, Fish | Toxicity | To a lesser extent slightly more toxic than baseline | nih.gov |

Assessment of Environmental Fate Parameters in Research Context (e.g., PBT characteristics, VOC classification)

PBT Characteristics: (S)-Butyl lactate has been evaluated and found not to be Persistent, Bioaccumulative, and Toxic (PBT). nih.govchemicalbook.com This assessment is crucial as PBT substances pose a significant long-term risk to the environment due to their resistance to degradation, their tendency to accumulate in living organisms, and their inherent toxicity. The non-PBT classification of butyl lactate indicates a lower environmental risk profile. chemicalbook.com Safety data sheets for butyl lactate consistently state that it is not considered a PBT or vPvB (very Persistent and very Bioaccumulative) substance. chemos.deadv-bio.comcarlroth.com

VOC Classification: (S)-Butyl lactate is classified as a Volatile Organic Compound (VOC). s-t-a.org VOCs are organic chemicals that have a high vapor pressure at ordinary room temperature, which causes them to evaporate and enter the surrounding air. In the atmosphere, VOCs can participate in photochemical reactions to produce ground-level ozone, a major component of smog.

While (S)-butyl lactate is a VOC, its low vapor pressure and low evaporation rate compared to other solvents like butyl acetate (B1210297) mean it contributes less to the formation of photochemical smog. musashino.com The American Conference of Governmental Industrial Hygienists (ACGIH) has established a Threshold Limit Value (TLV) for n-butyl lactate of 5 ppm as an 8-hour time-weighted average (TWA) to prevent irritation. osha.gov

Environmental Fate Parameters of (S)-Butyl Lactate:

| Parameter | Classification/Finding | Significance | Source |

| PBT | Not classified as Persistent, Bioaccumulative, and Toxic. | Indicates lower long-term environmental risk. | nih.govchemicalbook.com |

| vPvB | Not classified as very Persistent and very Bioaccumulative. | Reinforces its lower environmental persistence and accumulation potential. | chemos.deadv-bio.comcarlroth.com |

| VOC | Classified as a Volatile Organic Compound. | Subject to regulations concerning air quality. | s-t-a.org |

| Aquatic Bioconcentration | An estimated Bioconcentration Factor (BCF) of 3 suggests a low potential for bioconcentration in aquatic organisms. | Low likelihood of accumulating in the food chain. | nih.gov |

| Hydrolysis | Expected to hydrolyze in water with estimated half-lives of 85 days at pH 7 and 8.5 days at pH 8. | Breaks down in aquatic environments. | nih.gov |

| Volatility from Water | Volatilization from water surfaces is an expected fate process. | Can move from the water compartment to the atmosphere. | nih.gov |

Advanced Analytical and Characterization Techniques for S Butyl Lactate and Its Derivatives

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating (S)-butyl lactate (B86563) from its enantiomer, (R)-butyl lactate, and other impurities, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone for determining the enantiomeric excess of (S)-butyl lactate. researchgate.net Most chiral separations via HPLC are achieved through direct resolution using a CSP, where a chiral resolving agent is bound or immobilized to a support material. researchgate.net This creates a chiral environment where the enantiomers of a racemic compound form temporary diastereomeric complexes with the CSP, leading to different retention times and thus, separation. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the enantioseparation of a wide range of chiral compounds, including those with structures analogous to lactate esters. mdpi.commdpi.com The chiral recognition mechanism often involves a combination of interactions like hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the CSP. mdpi.com For instance, novel CSPs based on lactide derivatives have been developed, demonstrating good chiral recognition abilities in both reversed-phase and normal-phase modes. researchgate.netnih.gov The effectiveness of these separations is influenced by the mobile phase composition and the specific nature of the CSP. researchgate.net

Interactive Table: HPLC Chiral Separation Parameters

| Parameter | Description | Typical Values/Conditions |

| Chiral Stationary Phase | The type of chiral material coated or bonded to the silica (B1680970) support. | Polysaccharide derivatives (e.g., Chiralpak AD-3, Chiralcel OD-3), Pirkle-type, cyclodextrin-based. mdpi.comresearchgate.netmdpi.com |

| Mobile Phase | The solvent system that carries the sample through the column. | Normal-phase: Heptane/Isopropanol mixtures. mdpi.com Reversed-phase: Acetonitrile/Water, Methanol (B129727)/Water. researchgate.net |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min. mdpi.com |

| Detection | The method used to detect the separated enantiomers. | UV/Vis Detector (e.g., at 235 nm). mdpi.com |

| Temperature | The operating temperature of the column. | 25 - 30 °C. mdpi.com |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green alternative to HPLC for chiral separations. selvita.com SFC primarily uses supercritical carbon dioxide (scCO₂) as the main mobile phase, which is non-toxic and renewable. mdpi.comselvita.com The low viscosity and high diffusivity of scCO₂ allow for faster separations and quicker column equilibration compared to liquid chromatography. mdpi.comnih.gov

SFC is highly effective for enantioseparations when paired with polysaccharide-based CSPs. mdpi.com It often provides better selectivity and resolution than HPLC for certain chiral compounds. mdpi.commdpi.com For example, a study comparing HPLC and SFC for the analysis of chiral liquid crystals found that SFC provided a better resolution (Rₛ = 3.1) on the same Chiralpak AD-3 column. mdpi.com The addition of a co-solvent, or modifier, such as methanol or isopropanol, is common to modulate the polarity of the mobile phase and the retention of the analytes. mdpi.comnih.gov

Interactive Table: SFC Chiral Resolution Findings

| Analyte Type | Chiral Stationary Phase | Mobile Phase | Key Finding | Reference |

| Chiral Liquid Crystals | Chiralpak AD-3 | scCO₂/Isopropanol (70/30) | SFC provided better resolution (Rₛ = 3.1) compared to HPLC. | mdpi.com |

| Racemic Drugs | Polysaccharide-coated CSPs | scCO₂ with various co-solvents | SFC demonstrated high enantioselectivity and faster separation times than HPLC. | mdpi.com |

| Octadecanoids | Chiral SFC columns | scCO₂ with modifiers | Separated 103 octadecanoids, with complex enantioseparations in under 13 minutes. | nih.gov |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis and purity determination of volatile organic compounds like (S)-butyl lactate. measurlabs.comjppres.com In this method, the sample is vaporized and separated into its components as it travels through a capillary column. measurlabs.com The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of organic substance being burned. measurlabs.com

GC-FID is particularly useful for determining the purity of butyl lactate by measuring the area of the analyte peak relative to the total area of all peaks in the chromatogram. osha.gov The method is known for its high sensitivity, wide linear range, and robustness. researchgate.net For instance, a validated GC-FID method for analyzing cooling agents, including a lactate derivative, in tipping paper demonstrated good linearity, with limits of detection (LODs) ranging from 0.15 to 0.32 μg/mL. chromatographyonline.com

Interactive Table: GC-FID Quantitative Analysis Data

| Parameter | Condition/Value | Reference |

| Column Type | HP-5MS (30 m × 250 μm × 0.25 μm) | chromatographyonline.com |

| Carrier Gas | Nitrogen (N₂) | chromatographyonline.com |

| Injector Temperature | 250 °C | jppres.comchromatographyonline.com |

| Detector Temperature | 250 - 280 °C | jppres.comchromatographyonline.com |

| Temperature Program | Initial 50°C, ramp to 230°C | chromatographyonline.com |

| Reliable Quantitation Limit | 0.05 ppm (0.32 mg/m³) for n-butyl lactate | osha.gov |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods provide detailed information about the molecular structure of (S)-butyl lactate and its interactions with other molecules, such as solvents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. mdpi.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the (S)-butyl lactate molecule.

The ¹H NMR spectrum of butyl lactate shows characteristic signals for the protons in the butyl chain and the lactate moiety. chemicalbook.com For example, the quartet corresponding to the proton on the chiral carbon (C2) and the doublet for the methyl protons adjacent to it are key identifiers. nih.gov Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the compound's carbon skeleton. The chemical shifts in NMR are sensitive to the molecular structure and can be used to confirm the identity and purity of (S)-butyl lactate. mdpi.comnih.gov

Interactive Table: Expected NMR Chemical Shifts for Butyl Lactate

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (lactate) | ¹H | ~1.3 | Doublet |

| CH (lactate) | ¹H | ~4.1 | Quartet |

| O-CH₂ (butyl) | ¹H | ~4.2 | Triplet |

| CH₂ (butyl) | ¹H | ~1.6 | Multiplet |

| CH₂ (butyl) | ¹H | ~1.4 | Multiplet |

| CH₃ (butyl) | ¹H | ~0.9 | Triplet |

| C=O (ester) | ¹³C | ~175 | Singlet |

| CH-OH (lactate) | ¹³C | ~67 | Singlet |

| O-CH₂ (butyl) | ¹³C | ~65 | Singlet |

| CH₂ (butyl) | ¹³C | ~31 | Singlet |

| CH₃ (lactate) | ¹³C | ~20 | Singlet |

| CH₂ (butyl) | ¹³C | ~19 | Singlet |

| CH₃ (butyl) | ¹³C | ~14 | Singlet |

| (Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.) |

Raman spectroscopy is a vibrational spectroscopy technique that provides insights into molecular structure and interactions. spectroscopyonline.com It is particularly useful for studying solute-solvent interactions by observing shifts in the vibrational frequencies of the molecules. spectroscopyonline.comscielo.br

In the context of (S)-butyl lactate, Raman spectroscopy can be used to characterize how it interacts with different solvents. ucc.edu.ghresearchgate.net A study investigating the solubility of mandelic acid in various chiral lactate esters, including (S)-butyl lactate, used Raman spectroscopy to probe solute-solvent interactions in the liquid phase. ucc.edu.ghresearchgate.net While no significant differences were observed in the Raman spectra of the mandelic acid enantiomers in the lactate solvents, the technique remains a valuable tool for understanding the energetics of molecular interactions. spectroscopyonline.comresearchgate.net Shifts in the position and width of Raman bands can indicate the strength of interactions, such as hydrogen bonding, between the solute and solvent molecules. spectroscopyonline.com

Interactive Table: Raman Spectroscopy Research Findings

| System Studied | Key Observation | Implication | Reference |

| Mandelic acid in (S)-butyl lactate | No significant differences in the Raman spectra of the mandelic acid enantiomers were observed. | Suggests the absence of strong, selective interactions measurable by Raman in the liquid phase under the studied conditions. | ucc.edu.ghresearchgate.netresearchgate.net |

| CO₂ in water | Significant shifts and broadening of CO₂ Raman bands in the liquid phase compared to the gas phase. | Indicates strong interactions between CO₂ and water molecules. | spectroscopyonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

Phase Behavior and Equilibrium Studies

The study of phase behavior and equilibrium is crucial for the design and optimization of separation processes, such as crystallization and liquid-liquid extraction, involving (S)-butyl lactate. Understanding the phase diagrams of multicomponent systems provides essential data for process development, particularly in the pharmaceutical and chemical industries where purification of chiral compounds is often required.

Ternary Phase Diagram Construction and Analysis

The construction and analysis of ternary phase diagrams are fundamental for characterizing the solid-liquid and liquid-liquid equilibria of mixtures containing (S)-butyl lactate. These diagrams graphically represent the phase behavior of a three-component system at a constant temperature and pressure.

Systematic studies have been conducted to determine the ternary solubility phase diagrams of chiral compounds in (S)-butyl lactate, which serves as a chiral solvent. ucc.edu.ghacs.orgacs.org One significant area of research has been the investigation of the solubility of enantiomeric pairs, such as mandelic acid and N-methylephedrine, in (S)-butyl lactate. ucc.edu.ghacs.org

The construction of these diagrams involves measuring the solubility of the solutes (e.g., enantiomers of mandelic acid) for various compositions, ranging from the pure enantiomers to the racemic mixture, at different temperatures. ucc.edu.ghacs.orgresearchgate.net For instance, in the study of the mandelic acid system, solubility measurements were performed at temperatures ranging from 0 to 35 °C. ucc.edu.ghacs.org The resulting ternary phase diagrams for both mandelic acid and N-methylephedrine systems in (S)-butyl lactate exhibited symmetric behavior. ucc.edu.ghacs.org This symmetry indicates that the chiral solvent, (S)-butyl lactate, did not have a measurable enantioselective influence on the solubility of the enantiomers under the investigated conditions. ucc.edu.gh

A key finding from these studies is the effect of the alkyl chain length of the lactate ester solvent on the solubility of the solute. Research comparing (S)-methyl lactate, (S)-propyl lactate, and (S)-butyl lactate as solvents demonstrated that an increase in the chain length leads to a decrease in the solubility of the chiral solute. ucc.edu.ghacs.orgucc.edu.gh For example, at 298 K (25 °C), the mass fraction solubility of (S)-mandelic acid was highest in (S)-methyl lactate and lowest in (S)-butyl lactate. ucc.edu.gh This trend is significant for selecting appropriate solvents in crystallization-based enantioseparation processes.

The table below presents the solubility data for (S)-mandelic acid in various lactate ester solvents at different temperatures, illustrating the impact of the solvent's chain length.

| Solvent | Temperature (K) | (S)-Mandelic Acid Solubility (mass fraction) |

|---|---|---|

| (S)-Methyl Lactate | 298 | 0.2757 |

| (S)-Propyl Lactate | 298 | 0.2015 |

| (S)-Butyl Lactate | 298 | 0.1690 |

Data sourced from a comparative study on mandelic acid solubility in different chiral solvents. ucc.edu.gh

Beyond solid-liquid equilibria, liquid-liquid equilibrium (LLE) data for ternary systems involving butyl lactate are vital for extraction processes. unal.edu.coresearchgate.net Studies have been performed on systems such as {water (1) + 1-butanol (B46404) (2) + butyl lactate (3)} to evaluate the efficiency of butyl lactate as an extractant. researchgate.net In such systems, butyl lactate has shown potential for extracting 1-butanol from aqueous solutions, which is relevant for biorefinery applications where butanol is produced via fermentation. researchgate.net The analysis of these LLE diagrams involves determining the tie-lines, which connect the compositions of the two liquid phases in equilibrium, and calculating distribution coefficients and selectivity. For the separation of low-concentration butanol from fermentation broths, butyl lactate exhibits a higher partition coefficient compared to other extractants like 2-ethylhexyl lactate. researchgate.net

The components of a typical liquid-liquid equilibrium study involving butyl lactate are shown in the table below.

| Component 1 | Component 2 | Component 3 (Solvent) | Temperature (K) | Pressure |

|---|---|---|---|---|

| Water | Lactic Acid | Butyl Lactate | 298.2 | Atmospheric |

| Water | 1-Butanol | Butyl Lactate | 298.15 | Not Specified |

Table based on components from reported liquid-liquid equilibrium studies. unal.edu.coresearchgate.net

The analysis of these ternary systems, whether for solid-liquid or liquid-liquid equilibrium, provides the fundamental thermodynamic basis required for designing and optimizing industrial processes that utilize (S)-butyl lactate as a solvent or an extractant. acs.org

Future Research Directions and Emerging Trends

Novel Biocatalysts and Process Intensification for (S)-Butyl-Lactate Synthesis

The synthesis of this compound is increasingly benefiting from advancements in biocatalysis and process intensification, aiming for more sustainable and efficient production. Research is actively exploring novel biocatalysts, particularly lipases, to catalyze the esterification of lactic acid or the transesterification of other lactate (B86563) esters.

A significant challenge in the enzymatic synthesis of lactate esters is the potential for reduced lipase (B570770) stability in the presence of lactic acid and the water produced during the reaction, especially in solvent-free systems. nih.gov To overcome this, researchers are investigating the use of different solvents. For instance, the use of hydrophobic ethers and ketones has been shown to stabilize the enzyme and allow for synthesis even at high lactic acid concentrations. google.com One study found that tert-butyl methyl ether was an optimal solvent for the enzymatic synthesis of ethyl lactate, suggesting similar potential for butyl lactate synthesis. google.com The use of immobilized lipases, such as Novozym 435, is a common strategy to improve enzyme stability and reusability. google.comresearchgate.net

Process intensification strategies are being developed to enhance reaction rates and yields. High-temperature non-catalytic interaction of ammonium (B1175870) lactate and n-butanol in a closed system has been shown to significantly intensify the synthesis process. mdpi.com Another key area is the integration of reaction and separation in a single unit, a concept known as reactive distillation. acs.orgup.pt This approach can overcome equilibrium limitations by continuously removing one of the products, thereby increasing the conversion of the limiting reactant. up.pt Studies have demonstrated the feasibility of using reactive distillation for n-butyl lactate synthesis, with simulations showing the potential to achieve high purity products. acs.orgresearchgate.net Further advancements include the use of simulated moving bed reactors (SMBR) and membrane-integrated hybrid reactors, which have shown promise for intensifying the production of various esters, including lactates. up.ptresearchgate.net

Table 1: Comparison of Synthesis Methods for Lactate Esters

| Synthesis Route | Catalyst/Method | Key Findings & Advantages | Reference |

|---|---|---|---|

| Esterification | Lipase | Reduced skin-irritant effects of product compared to the acid. Enzyme stability can be a challenge. | nih.gov |

| Transesterification | Lipase | Offers higher flexibility in experimental conditions and simpler product removal compared to esterification. | nih.gov |

| Non-catalytic | High temperature (130–170 °C) | Significant process intensification. | mdpi.com |

| Reactive Distillation | Cation-exchange resins | Energy-efficient alternative to conventional reactor-distillation sequence. | acs.org |

| Enzymatic in SC-CO₂ | Immobilized Lipase B | Supercritical carbon dioxide can be an effective medium for the reaction. | researchgate.net |

Expanding the Scope of this compound in Asymmetric Catalysis and Material Science

This compound and its derivatives are finding expanding applications in the fields of asymmetric catalysis and material science due to their chiral nature and versatile chemical properties.

In asymmetric catalysis, chiral lactate esters like methyl (S)-lactate have been effectively used as chiral auxiliaries in various reactions, including Diels-Alder reactions and photodeconjugation, to induce asymmetry and produce enantiomerically enriched products. dissertation.com This success encourages further exploration of this compound for similar purposes, potentially offering different steric and electronic influences on the stereochemical outcome of reactions. The development of novel chiral dienophiles from lactate esters for use in Diels-Alder reactions is an area of active research. dissertation.com

In material science, this compound serves as a building block for sustainable polymers and functional materials. It is a precursor for the synthesis of lactide, the monomer for polylactic acid (PLA), a biodegradable and biocompatible polymer. nih.govmdpi.com Research has focused on developing efficient methods for lactide production from butyl lactate, with catalysts like dibutyltin (B87310) dichloride being investigated. nih.gov Furthermore, this compound can be chemically modified to create novel monomers for polymerization. For example, the functionalization of butyl lactate to butyl lactate acrylate (B77674) (BuLA) has been demonstrated, leading to the synthesis of bio-based, all-acrylic ABA triblock copolymers. unizar.es These copolymers, with a soft poly(BuLA) midblock and glassy end blocks derived from renewable resources like isosorbide (B1672297) and vanillin, exhibit properties suitable for pressure-sensitive adhesives. unizar.es The use of lactate ester-based monomers in 3D printable ink formulations is another emerging trend, enabling the fabrication of complex, high-resolution structures from sustainable materials. chemrxiv.org A key aspect of this research is the potential for chemical upcycling of the resulting polymer materials. chemrxiv.org

Table 2: Applications of this compound Derivatives

| Application Area | Derivative/Product | Key Features & Potential | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Chiral auxiliaries | Induction of asymmetry in chemical reactions. | dissertation.com |

| Material Science | Lactide for PLA | Precursor for biodegradable and biocompatible polymers. | nih.govmdpi.com |

| Material Science | Butyl lactate acrylate (BuLA) | Monomer for bio-based, all-acrylic ABA triblock copolymers. | unizar.es |

| 3D Printing | Lactate ester-based monomers | Sustainable inks for high-resolution 3D printing with upcycling potential. | chemrxiv.org |

Advanced Modeling and Simulation for Process Design and Optimization

Advanced modeling and simulation are crucial tools for the design, optimization, and scale-up of this compound production processes. Kinetic modeling, in particular, plays a vital role in understanding reaction mechanisms and predicting reactor performance under various operating conditions.

Several studies have focused on developing kinetic models for the esterification of lactic acid with n-butanol. mdpi.comacs.orgacs.org These models often account for the main reaction as well as side reactions, such as the formation of by-products like lactamide (B1674226). mdpi.comresearchgate.net For instance, a kinetic model for the non-catalytic interaction of ammonium lactate and n-butanol has been developed, which adequately describes the process in a closed system within a temperature range of 130–170 °C. mdpi.com This model is significant as it is the first to account for lactamide formation through two competitive routes. mdpi.comresearchgate.net Another study developed a kinetic model for the esterification of lactic acid and its oligomers with ethanol, which could be adapted for butanol. acs.org

Process simulation software like Aspen Plus is widely used to model and simulate the entire production process, particularly for complex configurations like reactive distillation. researchgate.net These simulations, based on thermodynamic models like NRTL and pseudo-homogeneous kinetic models, allow for the evaluation of different process parameters and the optimization of operating conditions to achieve high product purity. researchgate.netresearchgate.net For example, simulations of a reactive distillation column for n-butyl lactate production have shown the potential to achieve a purity of over 97% mole fraction. researchgate.net The validation of these models with experimental data is a critical step to ensure their accuracy and reliability for industrial applications. acs.orgresearchgate.net Furthermore, dynamic modeling and advanced control strategies, such as Model Predictive Control (MPC), are being explored to improve the stability and efficiency of the production process. unal.edu.counal.edu.co

Circular Economy Integration and Life Cycle Assessment of this compound Production and Application

The production and application of this compound are increasingly being viewed through the lens of a circular economy and sustainability, with a focus on utilizing renewable feedstocks and minimizing environmental impact. Life Cycle Assessment (LCA) is a key tool for evaluating the environmental performance of this compound production processes compared to their conventional counterparts.

This compound is considered a green solvent produced from renewable materials. mdpi.com A significant aspect of its circularity lies in its potential role in the chemical recycling of polylactic acid (PLA). The alcoholysis of end-of-life PLA can yield alkyl lactates, including butyl lactate, which can then be used to synthesize lactide, the monomer for new PLA. mdpi.com This creates a closed-loop system, reducing waste and dependence on virgin resources. mdpi.com Research into catalysts that are effective for both the polymerization of lactide and the depolymerization of PLA is crucial for enabling this circular economy model. mdpi.com

While specific LCA studies focusing solely on this compound are emerging, related assessments provide valuable insights. For example, a preliminary LCA of butyl butyrate (B1204436) production from Miscanthus has been conducted, highlighting the methodologies that can be applied to butyl lactate. sintef.no LCAs of other bio-based products, such as ethyl lactate, have also been performed, providing a framework for assessing the environmental footprint of lactate ester production. anl.gov These assessments typically consider factors such as energy consumption, greenhouse gas emissions, and resource depletion from cradle to grave. The production of n-butyl lactate is part of a broader trend in green chemistry aiming to create bio-based products and reduce environmental impact. unal.edu.co The development of energy-efficient production methods, such as reactive distillation, is a key strategy to improve the sustainability profile of this compound. acs.org

Q & A

Q. What ethical review processes are critical when publishing controversial catalytic efficiency claims for this compound synthesis systems?

- Methodological Answer: Disclose all raw data, including failed experiments, in supplementary materials. Independent replication by third-party labs should be encouraged. Follow authorship guidelines (e.g., CRediT taxonomy) to avoid conflicts of interest. Address peer review critiques about statistical power or sample size transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.